フルオシノロンアセトニドジアセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluocinolone Acetonide Diacetate is a synthetic corticosteroid primarily used in dermatology to reduce inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions that significantly enhance its activity. This compound is known for its potent anti-inflammatory properties and is used in various topical formulations to treat skin conditions such as eczema, psoriasis, and dermatitis .

科学的研究の応用

Fluocinolone Acetonide Diacetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of steroid chemistry and fluorination reactions.

Biology: The compound is studied for its effects on cellular processes, particularly in inflammation and immune response.

Medicine: It is extensively used in clinical research for developing new treatments for inflammatory skin conditions and ocular diseases.

作用機序

Target of Action

Fluocinolone Acetonide Diacetate is a corticosteroid . Its primary target is the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and inflammatory responses .

Mode of Action

Fluocinolone Acetonide Diacetate binds to the cytosolic glucocorticoid receptor with high affinity . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes . This interaction results in the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .

Biochemical Pathways

The biochemical pathways affected by Fluocinolone Acetonide Diacetate are primarily related to its anti-inflammatory and immunosuppressive effects . It acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

Pharmacokinetic analyses have shown that the Fluocinolone Acetonide Diacetate implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .

Result of Action

The result of Fluocinolone Acetonide Diacetate’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .

Action Environment

The action environment of Fluocinolone Acetonide Diacetate is primarily the skin and eye, where it is used to treat various conditions . Environmental factors such as the presence of other medications, the patient’s immune status, and the specific condition being treated can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Fluocinolone Acetonide Diacetate is a corticosteroid that presents a high lipophilicity . It interacts with the cytosolic glucocorticoid receptor . After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

Fluocinolone Acetonide Diacetate has been used extensively in different medical areas. In dermatology, it is extensively used for the relief of inflammatory dermatosis, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .

Molecular Mechanism

Fluocinolone Acetonide Diacetate binds to the cytosolic glucocorticoid receptor . After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes .

Temporal Effects in Laboratory Settings

Following topical application of Fluocinolone Acetonide Diacetate, especially at elevated dosage levels, systemic effects such as some adrenal suppression and weight loss have been observed . These effects, however, have been demonstrated to be reversible .

Dosage Effects in Animal Models

It is estimated that the maximum dosage dogs will tolerate, when fed Fluocinolone Acetonide Diacetate daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .

Metabolic Pathways

Like other glucocorticoid agents, Fluocinolone Acetonide Diacetate acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) . It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Transport and Distribution

Given its lipophilic nature , it is likely to diffuse across cell membranes and distribute throughout the cell.

Subcellular Localization

After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus , suggesting that Fluocinolone Acetonide Diacetate may localize within the nucleus of cells.

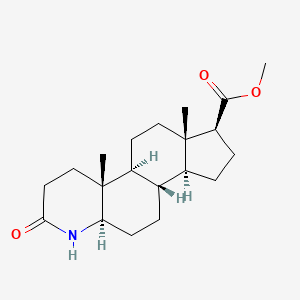

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluocinolone Acetonide Diacetate involves multiple steps, starting from hydrocortisone. The process includes fluorination at specific positions on the steroid nucleus, followed by acetonide formation. The fluorination step is typically achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The acetonide formation involves the reaction of the fluorinated intermediate with acetone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of Fluocinolone Acetonide Diacetate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions: Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

類似化合物との比較

Fluocinonide: Another potent corticosteroid used for similar dermatological conditions.

Triamcinolone Acetonide: A corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.

Betamethasone: Known for its strong anti-inflammatory effects, often used in more severe cases

Uniqueness: Fluocinolone Acetonide Diacetate is unique due to its specific fluorine substitutions, which enhance its potency and reduce its side effects compared to other corticosteroids. Its ability to form stable acetonide derivatives also contributes to its prolonged action and effectiveness in treating chronic conditions .

特性

CAS番号 |

73327-17-0 |

|---|---|

分子式 |

C₂₈H₃₄F₂O₈ |

分子量 |

536.56 |

同義語 |

Di-O-acetylfluocinolone 16,17-acetonide; (6α,11β,16α)-11,21-Bis(acetyloxy)-6,9-difluoro-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)

![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)